

Performance of Regenerated Cellulose Fibers from NMMO: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methylmorpholine N-oxide

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Regenerated cellulose fibers produced using the N-Methylmorpholine N-oxide (NMMO) process, commercially known as Lyocell, have garnered significant attention within the scientific community due to their unique combination of desirable properties and a more environmentally benign manufacturing process compared to traditional methods. This guide provides a comprehensive evaluation of the performance of Lyocell fibers, presenting a direct comparison with other common regenerated and natural fibers, supported by quantitative data and detailed experimental protocols. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Data Presentation: A Comparative Analysis of Fiber Properties

The performance of a fiber is dictated by its physical, mechanical, and thermal properties. The following table summarizes key performance indicators for Lyocell and its alternatives, offering a clear and concise comparison.

Property	Lyocell (NMMO)	Viscose	Modal	Cupro	Cotton	Polyester
Mechanical Properties						
Tenacity (dry, cN/tex)	26 - 40[1]	12 - 16[1]	18 - 25[1]	High	25 - 45	40 - 60
Tenacity (wet, cN/tex)	High retention	~50% loss of dry strength[2]	Higher than Viscose	High retention	Gains strength	High retention
Elongation at break (%)	Lower[2]	High	Moderate	Moderate	5 - 10	15 - 40
Initial Modulus (cN/tex)	High	Low	Moderate	Moderate	High	High
Moisture Management						
Moisture Regain (%)	~11[3]	12 - 14	~12	High	7 - 8.5	< 1
Water Retention (%)	Moderate	High	High	High	High	Low
Thermal Properties						
Decomposition Temp. (°C)	~310	~300	~300	~300	~350	~450
Physical Properties						

Crystallinity	Highly crystalline[1]	Amorphous regions[1]	More crystalline than Viscose[1]	High	High	High
Fibrillation	Prone to fibrillation	Low	Low	Low	Low	Low
Biodegradability	Yes	Yes	Yes	Yes	Yes	No

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of regenerated cellulose fibers.

Tensile Properties

Standard: ASTM D3822/D3822M - Standard Test Method for Tensile Properties of Single Textile Fibers.[4][5][6][7][8]

Methodology:

- Specimen Preparation: Single fibers are carefully separated from the sample. If the fibers are crimped, the crimp is removed before testing.
- Conditioning: The specimens are conditioned in a standard atmosphere for textiles (typically $21 \pm 1^\circ\text{C}$ and $65 \pm 2\%$ relative humidity) for a specified period.[4]
- Mounting: The fiber is mounted on a paper tab or held by specialized grips, ensuring it is straight and without slack.[4]
- Testing: The mounted fiber is placed in the jaws of a universal testing machine (UTM). A tensile force is applied at a constant rate of extension until the fiber breaks.[4]
- Data Acquisition: The breaking force (in Newtons) and the elongation at break (as a percentage) are recorded.[4] The stress-strain curve can also be generated to determine the modulus of elasticity.[4]

- Calculations:
 - Tensile Strength (MPa or psi): Calculated from the breaking force and the cross-sectional area of the fiber.[\[4\]](#)
 - Breaking Tenacity (cN/tex): Calculated from the breaking force and the linear density of the fiber.
 - Elongation at Break (%): The increase in length of the fiber at its breaking point, expressed as a percentage of the original length.[\[4\]](#)

Moisture Management

Moisture Regain

Standard: ASTM D2495 - Standard Test Method for Moisture in Cotton by Oven-Drying (can be adapted for other fibers).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Methodology:

- Specimen Preparation: A known mass of the fiber sample is taken.
- Drying: The specimen is placed in a ventilated oven at a specified temperature (e.g., 105-110°C) until a constant mass is achieved. This is the oven-dry mass.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Conditioning: The oven-dry specimen is then conditioned in a standard atmosphere for textiles.
- Weighing: The conditioned specimen is weighed.
- Calculation: Moisture regain is calculated as the percentage of the mass of absorbed moisture relative to the oven-dry mass.

Water Retention

Standard: AATCC Test Method 70 - Water Repellency: Tumble Jar Dynamic Absorption Test.
[\[14\]](#)

Methodology:

- Specimen Preparation: A pre-weighed specimen of the fabric is prepared.[\[14\]](#)
- Tumbling: The specimen is tumbled in water for a fixed period.[\[14\]](#)
- Excess Water Removal: After tumbling, the excess water is removed by a standardized method, such as passing through a wringer.[\[14\]](#)
- Weighing: The wet specimen is reweighed.[\[14\]](#)
- Calculation: The percentage increase in mass is calculated, which represents the water retention.[\[14\]](#)

Thermal Analysis

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry (TGA).[\[15\]](#)

Methodology:

- Specimen Preparation: A small, accurately weighed sample of the fiber is placed in a TGA sample pan.
- Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[\[15\]](#)
- Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature.[\[15\]](#)
- Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss at different temperature ranges.[\[15\]](#)[\[16\]](#)

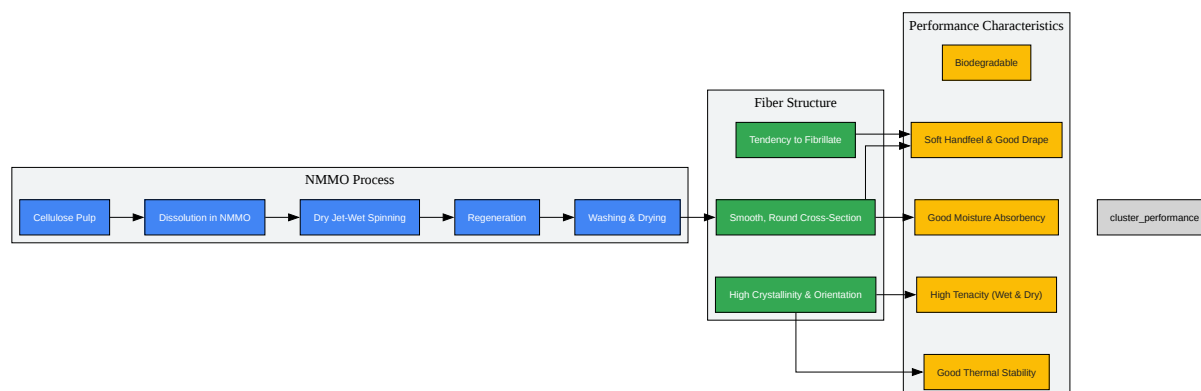
Morphological Characterization

Methodology: Scanning Electron Microscopy (SEM)

- Specimen Preparation: Fiber samples are mounted on an aluminum stub using double-sided carbon tape.[\[17\]](#)
- Coating: To make the non-conductive cellulose fibers visible in the SEM, they are coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.[\[17\]](#)
- Imaging: The coated specimen is placed in the SEM chamber. A high-energy beam of electrons is scanned across the surface of the sample.
- Signal Detection: The interactions between the electron beam and the sample surface generate various signals (e.g., secondary electrons, backscattered electrons) that are detected to form an image.
- Analysis: The SEM images provide high-resolution visualization of the fiber's surface morphology, including its shape, diameter, and any surface features like striations or fibrillation.[\[17\]](#)[\[18\]](#)

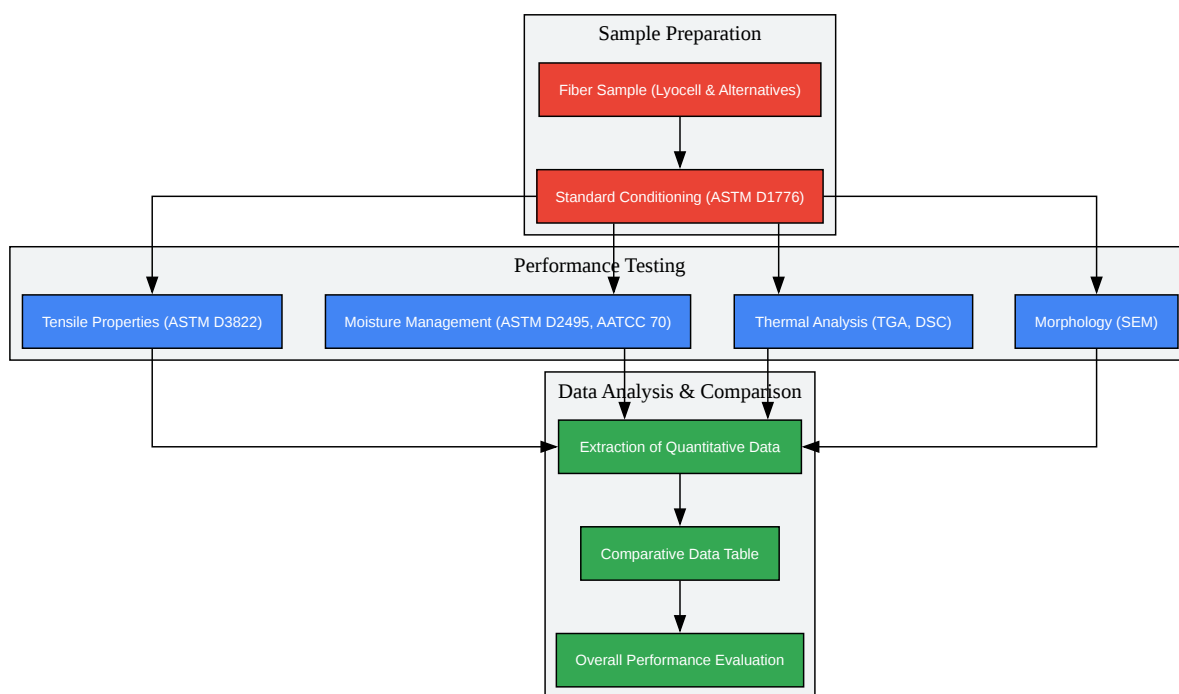
Visualizations

The following diagrams illustrate key relationships and workflows related to the evaluation of regenerated cellulose fibers from the NMMO process.



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Caption: NMMO Process to Fiber Performance Relationship.



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Caption: Experimental Workflow for Fiber Performance Evaluation.

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